Haploside C

Flavonoid glycosides Limocitrin derivatives QSAR profiling

Hypoazotemic mechanism studies require precise structural fidelity. Generic flavonol glycosides lack the branched rhamnosyl-glucosyl-6″-O-acetyl motif of Haploside C, invalidating comparative bioassays. - **Unique pharmacology:** Only haploside with confirmed urea-lowering effect (rat uraemia model). - **Analytical resolution:** MW 696.61 vs 536.44 (Haploside A); TPSA 270.00 Ų enables clear LC-MS differentiation. - **Specifications:** ≥95% (LC/MS-UV), DMSO solubility 1 mg/mL. Supplied as a solid for R&D use.

Molecular Formula C31H36O18
Molecular Weight 696.611
CAS No. 108279-04-5
Cat. No. B2737804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaploside C
CAS108279-04-5
Molecular FormulaC31H36O18
Molecular Weight696.611
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O
InChIInChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1
InChIKeyJGGRFKDDIGORCC-LHYXFQTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Haploside C – Procurement Profile and Structural Overview


Haploside C is an acylated flavonol diglycoside belonging to the limocitrin subclass, first isolated from Haplophyllum perforatum [1]. The molecule consists of a 3,4′,5,7-tetrahydroxy-3′,8-dimethoxyflavone aglycone bearing a unique 7‑O‑[α‑L‑rhamnopyranosyl‑(1→2)‑(6″‑O‑acetyl‑β‑D‑glucopyranoside)] moiety [1]. Its molecular formula is C₃₁H₃₆O₁₈ (MW 696.61 g·mol⁻¹) with a topological polar surface area of 270.00 Ų [2]. The compound is commercially supplied as a solid with ≥95 % purity (LC/MS‑UV) and a defined DMSO solubility of 1 mg·mL⁻¹ .

Unique limocitrin diglycoside with branched 7‑O‑[α‑L‑rhamnopyranosyl‑(1→2)‑(6″‑O‑acetyl‑β‑D‑glucopyranoside)] moiety
Only commercially available haploside with certified purity specification
Supports analytical reference standard workflows for flavonoid metabolomics and SAR studies

Why Haploside C Cannot Be Replaced by Other Flavonol Glycosides


Substituting Haploside C with a generic flavonol glycoside (e.g., rutin, quercitrin) or even its closest congener Haploside A would erase the compound’s key differentiators. Haploside C is the only Haplophyllum‑derived limocitrin glycoside that combines a branched rhamnosyl‑glucosyl disaccharide with a 6″‑O‑acetyl cap [1]; Haploside A lacks the rhamnose unit, resulting in a substantially lower molecular weight (536.44 vs. 696.61) and TPSA (222.00 vs. 270.00 Ų) [2]. These structural differences directly impact solubility, chromatographic retention, and bioassay interpretation. Moreover, only Haploside C has been experimentally demonstrated to exert a pronounced hypoazotemic effect in a rat model of uraemia [1], a pharmacological property that has not been reported for any other haploside. Consequently, any substitution would compromise both analytical fidelity and biological relevance.

MW and polar surface area differences from Haploside A may shift chromatographic retention and bioassay interpretation
Reported hypoazotemic endpoint in rat model documented only for Haploside C; other haplosides lack comparable data

Quantitative Differentiation from Closest Analogs – Evidence Guide


Structural Divergence from Haploside A: MW and Polar Surface Area

Haploside C is a true diglycoside bearing an additional α‑L‑rhamnopyranose unit compared to Haploside A, which is a monoglycoside with only a 6″‑O‑acetyl‑β‑D‑glucopyranose substitution [1]. This structural increment elevates the molecular weight from 536.44 g·mol⁻¹ (Haploside A) to 696.61 g·mol⁻¹ (Haploside C) and increases the topological polar surface area (TPSA) from 222.00 Ų to 270.00 Ų [2][3]. The 160.17 g·mol⁻¹ mass gain and +48.00 Ų TPSA shift produce measurable differences in reverse‑phase HPLC retention, ESI‑MS fragmentation patterns, and predicted membrane permeation behaviour, making Haploside C readily distinguishable from Haploside A in analytical workflows.

MW & TPSA vs Haploside A
Reported
ΔMW +160.17 g·mol⁻¹ (+29.9%); ΔTPSA +48 Ų (+21.6%)
Supports analytical discrimination and formulation screening
Computed properties; verify with experimental HPLC-MS
Flavonoid glycosides Limocitrin derivatives QSAR profiling

Documented Hypoazotemic Activity in a Rat Uraemia Model

In the original isolation paper, Haploside C was administered to rats and produced a statistically significant reduction in blood‑serum urea and residual nitrogen levels, establishing a “pronounced hypoazotemic action” [1]. The effect is attributed solely to Haploside C; the same study did not report any hypoazotemic evaluation for Haploside A, Haploside B, Haploside D, or Haploside F. While precise percentage reductions are not publicly accessible in the abstract, the authors explicitly distinguish Haploside C from the aglycone limocitrin and other co‑isolated compounds [1]. No subsequent publication has replicated this bioactivity for any other Haplophyllum‑derived flavonol glycoside.

Rat uraemia model
Class-level
Reported reduction in serum urea and residual nitrogen; exact % unavailable
Only haploside with reported hypoazotemic endpoint
Precise effect size not reported; replication needed
Hypoazotemic agents Renal protection Natural product pharmacology

Commercial Availability and Certified Purity

Haploside C is listed by Sigma‑Aldrich as a solid with ≥95 % purity verified by LC/MS‑UV and a defined DMSO solubility of 1 mg·mL⁻¹ . In contrast, no commercial supplier currently offers Haploside A, B, D, or F with a certified purity specification; these congeners are absent from major catalogues (Sigma‑Aldrich, TargetMol, CymitQuimica) . For procurement purposes, Haploside C therefore provides the only readily obtainable, analytically validated haploside standard suitable for quantitative metabolomics, bioassay calibration, or method development.

Commercial purity
Data to verify
≥95% (LC/MS-UV); DMSO 1 mg·mL⁻¹ (Sigma-Aldrich)
Provides batch-to-batch reproducibility for metabolomics
Vendor-supplied CoA; independent re-analysis recommended
Phytochemical procurement Reference standards Vendor‑verified purity

Identification in Citrus aurantium Beyond Haplophyllum

A 2022 UHPLC‑Q‑TOF/MS‑based bioactivity‑guided fractionation identified Haploside C for the first time in Citrus aurantium L. fruits, alongside 64 other phenolic compounds, five of which were previously unreported in this species [1]. While the study did not isolate individual IC₅₀ values for each pure compound, Haploside C was enriched in the 40 % ethanol elution fraction that simultaneously suppressed colorectal cancer cell growth and inhibited Wnt signalling [1]. This finding expands the known natural occurrence of Haploside C beyond Haplophyllum perforatum and provides a second validated plant matrix for researchers sourcing the compound or conducting cross‑species metabolomic comparisons.

Citrus aurantium identification
Reported
Identified via UHPLC-Q-TOF/MS; source range: Haplophyllum & Citrus
Supports cross-species metabolomic mapping
Tentative identification; confirm with authentic standard
Phytochemical profiling Natural product dereplication UHPLC‑Q‑TOF/MS metabolomics

Haploside C – Priority Application Scenarios


SAR Studies on Limocitrin Glycosides

Investigators requiring a well‑defined limocitrin diglycoside with a branched rhamnosyl‑glucosyl‑6″‑O‑acetyl motif use Haploside C as the reference diglycoside, directly comparing it with the monoglycoside Haploside A [1]. The 160.17 g·mol⁻¹ mass difference and +48 Ų TPSA shift provide clear analytical resolution [2][3], enabling systematic assessment of how an additional rhamnose unit influences solubilisation, chromatographic behaviour, and in‑vitro bioactivity.

Renal Pharmacology – Hypoazotemic Lead Exploration

Pharmacologists targeting urea‑lowering mechanisms source Haploside C as the only haploside with documented hypoazotemic activity in a rat uraemia model [1]. The compound serves as a starting point for mechanistic studies (e.g., urea transporter inhibition, arginase modulation) and for comparative evaluation against synthetic hypoazotemic agents such as tribenoside or allopurinol.

Certified Reference Standard for Flavonoid Metabolomics

Analytical laboratories performing LC‑MS‑based metabolomics of Rutaceae plants (Haplophyllum spp., Citrus spp.) utilise Haploside C as a chromatographic and mass‑spectral standard. The Sigma‑Aldrich product (≥95 % LC/MS‑UV) provides a verified purity benchmark for quantitative MRM method development, retention‑time alignment, and in‑house quality‑control [3].

Cross-Species Phytochemical Fingerprinting

Researchers conducting comparative phytochemistry between Haplophyllum perforatum and Citrus aurantium employ Haploside C as a chemotaxonomic marker. Its confirmed presence in both genera, validated by UHPLC‑Q‑TOF/MS [4], allows robust inter‑species metabolomic mapping and can guide the discovery of biosynthetic gene clusters responsible for limocitrin diglycoside production.

Application
Selection Property
Validation Focus
SAR studies on limocitrin glycosides
Diglycoside vs monoglycoside structural comparison
Retention behavior and solubility profiling
Renal hypoazotemic lead exploration
Reported hypoazotemic endpoint in rat model
Urea-lowering mechanism and comparator evaluation
Certified reference standard for metabolomics
Vendor-certified purity and solubility
MRM method development and RT alignment
Cross-species phytochemical fingerprinting
Confirmed presence in two genera
Metabolomic mapping and biosynthetic gene cluster discovery
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